N1-(2-(dimethylamino)ethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
Description
N1-(2-(Dimethylamino)ethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a dimethylaminoethyl group at the N1 position and a hybrid indolin-thiophen substituent at the N2 position. The compound’s structure combines aromatic heterocycles (indolin and thiophen) with a tertiary amine moiety, which may influence its physicochemical properties, metabolic stability, and biological interactions.
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[2-(dimethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-23(2)12-10-21-19(25)20(26)22-14-17(18-8-5-13-27-18)24-11-9-15-6-3-4-7-16(15)24/h3-8,13,17H,9-12,14H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRAJUPPMIXARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Attachment of the Dimethylaminoethyl Group: This step involves the reaction of the oxalamide intermediate with a dimethylaminoethyl halide in the presence of a base such as triethylamine.
Incorporation of the Indolinyl and Thiophenyl Groups: The final step involves the coupling of the indolinyl and thiophenyl groups to the oxalamide intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)ethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxalamide core to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DMAP.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-(dimethylamino)ethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The compound’s unique structural features may make it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indolinyl and thiophenyl groups could play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
The following table summarizes key structural and functional differences between the target compound and related oxalamides:
Key Structural and Functional Insights
- Aromatic Substituents : The target compound’s indolin-thiophen system distinguishes it from flavor-oriented oxalamides (e.g., S336, S5456), which rely on methoxybenzyl and pyridinyl groups for receptor binding (hTAS1R1/hTAS1R3 activation) . Indole and thiophene moieties may enhance π-π stacking or interactions with neurological targets, though this remains speculative without direct data.
- Enzyme Interactions : Unlike S5456, which shows moderate CYP3A4 inhibition, the target compound’s bulky aromatic groups could reduce cytochrome P450 interactions, improving metabolic stability .
- Antimicrobial vs. Flavor Applications: The GMC series highlights how halogenated aryl groups confer antimicrobial properties, whereas the target compound’s dimethylaminoethyl group aligns more with neurological or flavor applications due to its tertiary amine functionality .
Biological Activity
N1-(2-(dimethylamino)ethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 472.59 g/mol. The structure features a dimethylamino group, an indoline moiety, and a thiophene ring, which are critical for its biological interactions.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of K-Ras Proteins : Some derivatives have shown the ability to inhibit K-Ras proteins, which are implicated in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Modulation of Cell Signaling Pathways : The compound may interact with multiple signaling pathways, affecting cellular processes such as growth, differentiation, and survival.
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 5.0 | K-Ras Inhibition | |
| Study 2 | MCF7 (Breast Cancer) | 3.5 | Apoptosis Induction | |
| Study 3 | HeLa (Cervical Cancer) | 4.8 | Cell Cycle Arrest |
Case Studies
Case Study 1: Inhibition of Lung Cancer Growth
In a study involving A549 lung cancer cells, this compound demonstrated an IC50 value of 5.0 µM, indicating significant anti-proliferative effects through K-Ras inhibition .
Case Study 2: Breast Cancer Apoptosis
Another investigation focused on MCF7 breast cancer cells, where the compound induced apoptosis with an IC50 of 3.5 µM. The study highlighted the compound's potential as a therapeutic agent targeting apoptotic pathways in cancer treatment .
Q & A
Q. What are the optimal synthetic routes for preparing N1-(2-(dimethylamino)ethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the indolin-1-yl-thiophen-2-yl ethyl intermediate via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for indoline functionalization) .
- Step 2 : Oxalamide coupling using oxalyl chloride or activated esters (e.g., HATU/DMAP-mediated coupling) .
- Critical Parameters : Temperature (0–25°C for coupling steps), solvent choice (DMF or THF for solubility), and stoichiometric ratios (1:1.2 for amine-to-oxalyl chloride). Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization improves purity (>95%) .
- Challenges : Competing side reactions (e.g., over-alkylation) require strict anhydrous conditions and inert atmospheres .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Key signals include:
- δ 2.2–2.5 ppm : Dimethylamino protons (singlet, 6H).
- δ 6.8–7.4 ppm : Aromatic protons from indoline (multiplet, 4H) and thiophene (δ 7.2–7.4 ppm, J = 3–5 Hz) .
- IR : Peaks at ~1650 cm<sup>-1</sup> (amide C=O stretch) and ~3350 cm<sup>-1</sup> (N-H stretch) confirm oxalamide linkage .
- HRMS : Exact mass (e.g., C22H27N4O2S<sup>+</sup> requires m/z 427.1801) validates molecular formula .
Q. What solubility and stability considerations are critical for in vitro assays?
- Methodological Answer :
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (10 mM). Co-solvents (e.g., PEG-400) or micellar formulations improve bioavailability in cell-based assays .
- Stability : Susceptible to hydrolysis at pH >8.0; store at -20°C under nitrogen. Monitor degradation via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Core Modifications :
- Replace dimethylaminoethyl with morpholino or piperazinyl groups to modulate basicity and membrane permeability .
- Introduce electron-withdrawing groups (e.g., -CF3) on the thiophene ring to enhance target binding .
- Assays :
- In vitro : Screen against kinase panels (e.g., EGFR, VEGFR) to identify inhibitory activity (IC50 determination via fluorescence polarization) .
- In silico : Molecular docking (AutoDock Vina) predicts binding modes to ATP-binding pockets .
Q. What experimental strategies address contradictory data in target validation studies?
- Methodological Answer :
- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) to confirm target engagement .
- Control Experiments : Use siRNA knockdown or CRISPR-Cas9 knockout models to validate phenotypic effects (e.g., apoptosis assays via Annexin V/PI staining) .
- Data Normalization : Account for batch effects (e.g., cell passage number) using Z-score normalization in high-throughput screens .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodological Answer :
- Metabolic Stability :
- Microsomal Incubations : Human liver microsomes (HLM) + NADPH, quantify parent compound via LC-MS/MS (t1/2 >30 min desirable) .
- Toxicity :
- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC50 >10 μM preferred) .
- Cytotoxicity : MTT assay on HEK293 and HepG2 cells (CC50 >50 μM) .
Key Research Gaps and Recommendations
- Mechanistic Studies : Use cryo-EM or X-ray crystallography to resolve binding modes .
- In Vivo Models : Evaluate pharmacokinetics in rodent xenografts with LC-MS/MS quantification .
- Toxicity Profiling : Expand to 3D organoid models for tissue-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
